molecular formula C15H24N4O3 B2854035 tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate CAS No. 1389313-55-6

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate

Cat. No.: B2854035
CAS No.: 1389313-55-6
M. Wt: 308.382
InChI Key: QTNBKGIHRIZXIZ-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C15H24N4O3 . It is a derivative of piperidine and contains a methoxy group attached to a pyrimidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate typically involves the following steps:

  • Formation of Piperidin-3-yl Carbamate: : Piperidin-3-yl carbamate is synthesized by reacting piperidine-3-carboxylic acid with an appropriate carbamoylating agent.

  • Introduction of the Pyrimidinyl Group: : The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the piperidin-3-yl carbamate reacts with 6-methoxypyrimidin-4-yl halide.

  • Tert-Butylation: : The final step involves the tert-butylation of the nitrogen atom in the piperidine ring, typically using tert-butyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed on the piperidine ring to introduce functional groups.

  • Reduction: : Reduction reactions can be used to modify the pyrimidinyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophilic substitution reactions typically use alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions include various derivatives of the piperidine and pyrimidinyl groups, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in biological studies to understand the interaction of small molecules with biological targets.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate: can be compared with other similar compounds, such as:

  • Tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

  • Tert-Butyl (2-(((6-methoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Properties

IUPAC Name

tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)18-11-6-5-7-19(9-11)12-8-13(21-4)17-10-16-12/h8,10-11H,5-7,9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNBKGIHRIZXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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